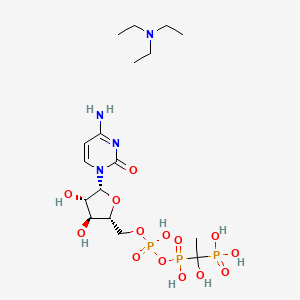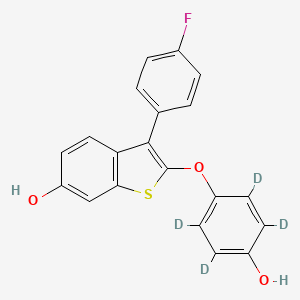
3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluorophenyl group, and incorporation of deuterium atoms. Common synthetic routes may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the fluorophenyl group to the benzothiophene core.
Incorporation of Deuterium Atoms: Deuterium atoms can be introduced through deuterium exchange reactions using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine and deuterium atoms may enhance its binding affinity and stability. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.
Inhibition of Enzymes: Inhibiting key enzymes involved in disease pathways.
Modulation of Signaling Pathways: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1-benzothiophen-6-ol: Lacks deuterium atoms but has similar structural features.
2-(4-Hydroxyphenoxy)-1-benzothiophen-6-ol: Lacks the fluorophenyl group but has similar core structure.
3-(4-Chlorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol: Contains a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol lies in the presence of both fluorine and deuterium atoms, which may enhance its biological activity, stability, and selectivity compared to similar compounds.
Properties
Molecular Formula |
C20H13FO3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol |
InChI |
InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H/i5D,6D,8D,9D |
InChI Key |
UDBMVVLTKJMPCJ-PKHQNOSGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC2=C(C3=C(S2)C=C(C=C3)O)C4=CC=C(C=C4)F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




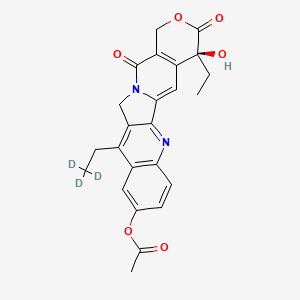
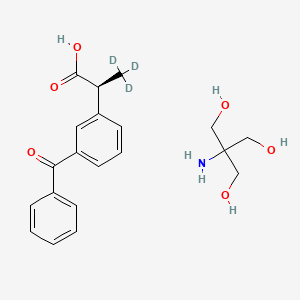


![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B12420904.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
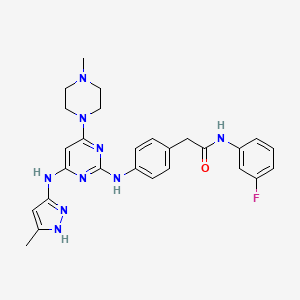
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
